2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide
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Overview
Description
2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide is an organic compound with a complex structure that includes an ethoxy group, a benzamide moiety, and an ethylsulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid derivatives.
Reduction: Formation of 2-ethoxy-N-[4-(ethylamino)phenyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide: Similar structure but with a hexyl group instead of an ethyl group.
2-ethoxy-N-[4-(morpholinylsulfonyl)phenyl]benzamide: Contains a morpholinyl group instead of an ethylsulfamoyl group.
Uniqueness
2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethylsulfamoyl group enhances its solubility and reactivity compared to similar compounds with bulkier substituents .
Properties
IUPAC Name |
2-ethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-18-24(21,22)14-11-9-13(10-12-14)19-17(20)15-7-5-6-8-16(15)23-4-2/h5-12,18H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXNIYZBJXFXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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